molecular formula C11H17NO B2834940 (2R,4R)-4-Methyl-2-(5-methylfuran-2-yl)piperidine CAS No. 2287238-98-4

(2R,4R)-4-Methyl-2-(5-methylfuran-2-yl)piperidine

Cat. No.: B2834940
CAS No.: 2287238-98-4
M. Wt: 179.263
InChI Key: VSCIJPMQUFXFGX-PSASIEDQSA-N
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Description

(2R,4R)-4-Methyl-2-(5-methylfuran-2-yl)piperidine is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.263. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Piperidine derivatives have been studied for their adsorption and corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations have been utilized to investigate these properties, providing insights into their potential industrial applications in protecting metals against corrosion (Kaya et al., 2016).

Antimicrobial Activity

Research has also explored the antimycobacterial activity of spiro-piperidin-4-ones, showing significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. These findings suggest potential applications in developing new treatments for tuberculosis (Kumar et al., 2008).

Cancer Research

Aurora kinase inhibitors based on piperidine derivatives have been identified as potential therapeutic agents for treating cancer. These compounds inhibit Aurora A kinase, an enzyme critical in the regulation of cell division, highlighting their potential in cancer therapy (ヘンリー,ジェームズ, 2006).

Neuroinflammation Imaging

Piperidine derivatives have been developed for PET imaging of microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R), offering a non-invasive tool for studying neuroinflammation in vivo. This application is particularly relevant in researching various neuropsychiatric disorders (Horti et al., 2019).

HIV-1 Inhibition

In the realm of infectious diseases, piperidine-4-carboxamide derivatives have been identified as potent CCR5 antagonists with significant anti-HIV-1 activity. These compounds prevent the virus from entering human cells, showcasing their potential in developing new HIV therapies (Imamura et al., 2006).

CO2 Absorption

Functionalized piperidine derivatives have been investigated for their CO2 absorption characteristics, offering insights into their potential application in carbon capture and sequestration technologies. The effect of molecular structural variations on CO2 absorption has been studied, contributing to the development of more efficient CO2 absorbers (Robinson et al., 2011).

Properties

IUPAC Name

(2R,4R)-4-methyl-2-(5-methylfuran-2-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-8-5-6-12-10(7-8)11-4-3-9(2)13-11/h3-4,8,10,12H,5-7H2,1-2H3/t8-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCIJPMQUFXFGX-PSASIEDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC(C1)C2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN[C@H](C1)C2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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